4-Mercaptobutyric acid
CAS No.: 13095-73-3
Cat. No.: VC20750351
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13095-73-3 |
---|---|
Molecular Formula | C4H8O2S |
Molecular Weight | 120.17 g/mol |
IUPAC Name | 4-sulfanylbutanoic acid |
Standard InChI | InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6) |
Standard InChI Key | DTRIDVOOPAQEEL-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)CS |
Canonical SMILES | C(CC(=O)O)CS |
Structural Information
4-Mercaptobutyric acid has the molecular formula C₄H₈O₂S and a molecular weight of 120.17 g/mol . Its structure consists of a four-carbon chain with a carboxylic acid group (-COOH) at one end and a thiol group (-SH) at the other end. The compound is represented by the following identifiers:
The compound's molecular structure gives it distinctive properties that contribute to its reactivity and applications in various fields of research and industry.
Physical and Chemical Properties
4-Mercaptobutyric acid exhibits several important physical and chemical properties that influence its behavior in various applications. These properties are summarized in the following table:
The compound's predicted collision cross section (CCS) values for various adducts have also been determined, providing valuable information for analytical applications:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 121.03178 | 123.3 |
[M+Na]⁺ | 143.01372 | 132.8 |
[M+NH₄]⁺ | 138.05832 | 131.4 |
[M+K]⁺ | 158.98766 | 126.4 |
[M-H]⁻ | 119.01722 | 122.2 |
[M+Na-2H]⁻ | 140.99917 | 125.9 |
[M]⁺ | 120.02395 | 124.5 |
[M]⁻ | 120.02505 | 124.5 |
These collision cross section values are particularly useful in mass spectrometry-based analyses .
Applications
4-Mercaptobutyric acid has diverse applications across multiple scientific and industrial domains due to its reactive thiol group and carboxylic acid functionality.
Pharmaceutical Development
The compound serves as a valuable precursor for the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders . Its ability to form covalent bonds through the thiol group makes it useful in creating stable drug conjugates and modified therapeutic agents. Derivatives of 4-mercaptobutyric acid have shown immunosuppressive effects, potentially useful in treating conditions like arthritis and autoimmune disorders .
Research has demonstrated that 3-benzoyl-4-mercaptobutyric acid derivatives can suppress adjuvant-induced arthritis in SD and Lewis rats, inhibit delayed-type hypersensitivity and IgE antibody responses in mice, and prolong the survival time of NZBXNZW F1 hybrid mice, similar to other immunosuppressive agents .
Biochemical Research
In biochemical research, 4-mercaptobutyric acid is extensively used in studies related to thiol chemistry, helping researchers understand protein interactions and enzyme functions due to its reactive sulfhydryl group . The compound can interact with sulfhydryl groups in proteins, influencing their behavior and activity, making it a valuable tool for investigating protein structure and function.
Additionally, it can be used as a reagent for synthesizing other thiol-containing compounds like mercaptoalkanoic acids, mercaptosuccinic acid, and mercaptoacetic acid, expanding its utility in biochemical research applications .
Polymer Chemistry
4-Mercaptobutyric acid acts as a modifier in polymer production, enhancing properties such as flexibility and resistance to degradation, making it valuable in materials science . The thiol group allows for incorporation into polymer chains through thiol-ene click chemistry and other polymerization mechanisms. This functionality enables the creation of polymers with specific characteristics for targeted applications.
The compound also serves as a crosslinking agent in the production of hydrogels, which show promising potential in drug delivery systems and tissue engineering applications . Its ability to form disulfide bonds provides structural integrity to these materials while maintaining biocompatibility.
Agricultural Applications
In agriculture, 4-mercaptobutyric acid is explored for use in developing plant growth regulators, promoting healthier crop yields and improving resistance to environmental stressors . The compound's ability to modulate plant biochemical pathways through interactions with thiol-containing proteins makes it a candidate for agrochemical applications.
Its properties as a building block in the production of agrochemicals contribute to the development of more effective and targeted products for agricultural use .
Cosmetic Formulations
Related Compounds and Derivatives
While maintaining focus on 4-mercaptobutyric acid itself, it's worth noting that related compounds have been researched for specific applications. For instance, 3-benzoyl-4-mercaptobutyric acid derivatives with an acetylthio group on the gamma-position of the carboxylic acid have been synthesized and studied for immunological effects .
These derivatives have shown immunosuppressive properties, including:
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Suppression of adjuvant-induced arthritis in rat models
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Inhibition of delayed-type hypersensitivity
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Reduction of IgE antibody responses
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Extended survival time in certain mouse models
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Suppression of lymphocyte transformation and proliferation of KB cells in vitro
Among these derivatives, 4-acetylthio-3-[-4-(4-chlorophenyl)benzoyl]butyric acid has been identified as particularly effective, demonstrating the potential for structural modifications of 4-mercaptobutyric acid to enhance specific biological activities .
Research Applications
Beyond its direct applications, 4-mercaptobutyric acid serves as a reducing agent for synthesizing gold nanoparticles, which have applications in medicine, electronics, and catalysis . The thiol group's affinity for gold surfaces makes it particularly useful for functionalizing gold nanoparticles, creating stable colloids with specific surface properties.
The compound's ability to form self-assembled monolayers on metal surfaces through thiol-metal interactions provides opportunities for creating functionalized surfaces for biosensors and other analytical applications.
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